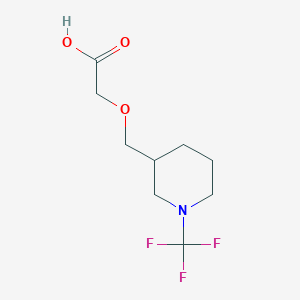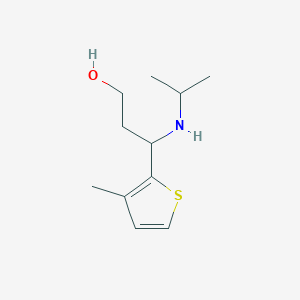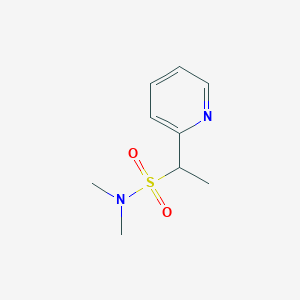
2'-(2,3-Dihydroxypropoxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(2,3-Dihydroxypropoxy)acetanilide is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique structure, which includes a dihydroxypropoxy group attached to an acetanilide moiety
Métodos De Preparación
The synthesis of 2’-(2,3-Dihydroxypropoxy)acetanilide typically involves the reaction of acetanilide with glycidol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
2’-(2,3-Dihydroxypropoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The acetanilide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-(2,3-Dihydroxypropoxy)acetanilide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-(2,3-Dihydroxypropoxy)acetanilide involves its interaction with specific molecular targets and pathways. The dihydroxypropoxy group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological targets. The acetanilide moiety may contribute to its pharmacological activities by interacting with enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
2’-(2,3-Dihydroxypropoxy)acetanilide can be compared with other similar compounds, such as:
Acetanilide: A simpler compound without the dihydroxypropoxy group, used as an analgesic and antipyretic.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar acetanilide structure but different functional groups.
Phenacetin: Another analgesic and antipyretic with a similar structure but different pharmacological properties.
The uniqueness of 2’-(2,3-Dihydroxypropoxy)acetanilide lies in its dihydroxypropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
63905-15-7 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[2-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-10-4-2-3-5-11(10)16-7-9(15)6-13/h2-5,9,13,15H,6-7H2,1H3,(H,12,14) |
Clave InChI |
PKALPKIBIKMTCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)




